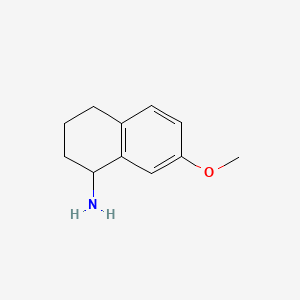

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZQKVKVDOXQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Properties, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a notable aminotetralin derivative with significant potential in medicinal chemistry and drug development. The aminotetralin scaffold is a core component of numerous pharmacologically active compounds, and understanding the influence of specific substitutions is critical for the design of novel therapeutics. This document details the synthesis of the title compound from its readily available precursor, 7-methoxy-1-tetralone, through reductive amination. It further outlines its structural and physicochemical properties, including predicted spectroscopic data, and delves into its potential pharmacological profile by examining the structure-activity relationships of related aminotetralins at key central nervous system receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Significance of the Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a privileged scaffold in medicinal chemistry. Its rigid, partially saturated structure serves as a versatile template for creating compounds that can interact with a wide array of biological targets. The introduction of an amino group, creating an aminotetralin, imparts basicity and a key hydrogen-bonding moiety, often leading to significant pharmacological activity.

Derivatives of 2-aminotetralin are known to interact with various receptors in the central nervous system, including serotonin, dopamine, and opioid receptors.[1][2][3] For instance, 2-aminotetralin itself has been shown to inhibit the reuptake of serotonin and norepinephrine and is likely to act on dopamine systems.[4] The specific substitution pattern on the aromatic ring and the amino group dictates the compound's affinity and selectivity for these receptors.

This guide focuses on this compound, a derivative with a methoxy group at the 7-position of the aromatic ring. This substitution is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. The precursor, 7-methoxy-1-tetralone, is a well-characterized intermediate used in the synthesis of the antidepressant agomelatine, highlighting the relevance of this chemical space in neuropharmacology.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid | General knowledge |

| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | General knowledge |

| pKa (Predicted) | 9.0 - 10.0 (for the amine) | General knowledge |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone, 7-methoxy-1-tetralone. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

-

Caption: General workflow for the synthesis of this compound. */

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the reductive amination of ketones.[7]

Materials:

-

7-Methoxy-1-tetralone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 7-methoxy-1-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

As direct experimental spectra for this compound are not widely available, the following data are predicted based on the known spectra of the starting material, 7-methoxy-1-tetralone, and the expected transformations.

¹H Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons: Signals in the range of δ 6.5-7.2 ppm. The presence of the methoxy and amino groups will influence the chemical shifts and coupling patterns of the three aromatic protons.

-

CH-NH₂ Proton: A multiplet around δ 4.0-4.5 ppm.

-

Methoxy Protons: A singlet around δ 3.8 ppm.

-

Aliphatic Protons (C2, C3, C4): A series of multiplets in the range of δ 1.5-3.0 ppm.

-

NH₂ Protons: A broad singlet that may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm, but its position can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly deshielded (around δ 158 ppm).

-

C1-NH₂ Carbon: A signal around δ 50-55 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Aliphatic Carbons (C2, C3, C4): Signals in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic broad absorption in the region of 3300-3400 cm⁻¹, indicative of the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.

-

Disappearance of C=O Stretch: The absence of a strong carbonyl peak around 1680 cm⁻¹ (present in the starting ketone) is a key indicator of a successful reaction.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group and cleavage of the aliphatic ring.

Pharmacological Profile: A Structure-Activity Perspective

While specific binding data for this compound is not extensively published, its potential pharmacological activity can be inferred from the extensive research on related aminotetralin derivatives.

-

Caption: Potential receptor interactions of this compound. */

Dopamine Receptor Interactions

Many 2-aminotetralin derivatives are known to have high affinity for dopamine D2 and D3 receptors.[1] The presence of a methoxy group at the 7-position has been shown to be compatible with high affinity at these receptors.[1] Therefore, it is plausible that this compound will exhibit affinity for D2-like dopamine receptors, potentially acting as an agonist or antagonist depending on other structural features and the specific receptor subtype.

Serotonin Receptor Interactions

The aminotetralin scaffold is also a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[2][8] The prototypical 5-HT1A agonist, 8-OH-DPAT, is a 2-aminotetralin derivative. The position of the methoxy group is critical in determining selectivity and affinity. It is conceivable that this compound will interact with various serotonin receptors, and further investigation is warranted to determine its specific profile.

Opioid Receptor Interactions

Recent studies have identified aminotetralin derivatives as a novel scaffold for opioid receptor antagonism.[3] The introduction of a methoxy group has been shown to increase potency at mu- and kappa-opioid receptors in some cases.[3] This suggests that this compound could be a valuable starting point for the development of novel opioid receptor modulators.

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Amines can be irritants and may be harmful if swallowed or absorbed through the skin. The precursor, 7-methoxy-1-tetralone, is known to cause skin and eye irritation and may cause respiratory irritation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound or a closely related analog before use.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with considerable potential for applications in drug discovery and medicinal chemistry. Its synthesis from a commercially available precursor is straightforward via reductive amination. Based on the extensive literature on related aminotetralin derivatives, this compound is predicted to interact with key monoamine receptors in the central nervous system, including dopamine, serotonin, and opioid receptors.

Future research should focus on the definitive characterization of this compound, including the acquisition of detailed spectroscopic data and the determination of its specific receptor binding affinities and functional activities. Such studies will be invaluable in elucidating its structure-activity relationships and will pave the way for its potential use as a lead compound in the development of novel therapeutics for neurological and psychiatric disorders.

References

-

Grundt, P., Williams, I. A., Lewis, J. W., & Husbands, S. M. (2004). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Journal of Medicinal Chemistry, 47(21), 5069–5075. [Link]

-

Leopoldo, M., et al. (1997). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 40(26), 4247-4257. [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

-

Leopoldo, M., et al. (2007). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 7(17), 1693-1714. [Link]

-

Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. Retrieved from [Link]

-

Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2023). MDPI. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2020). PMC. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017). Angewandte Chemie International Edition, 56(39), 11892-11896. [Link]

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2021, March 16). Reductive Amination [Video]. YouTube. [Link]

-

CNGBdb. (n.d.). Definition of opioid receptor affinity for two new aminotetralin derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

2-Aminotetraline derivative protects from ischemia/reperfusion brain injury with a broad therapeutic window. (2006). British Journal of Pharmacology, 149(6), 737–745. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2020). Preprints.org. [Link]

-

Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLoS ONE, 13(5), e0197734. [Link]

-

ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. (1982). Journal of Medicinal Chemistry, 25(12), 1442-1446. [Link]

-

Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. (2020). MDPI. [Link]

-

Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. (2021). Molecules, 26(2), 363. [Link]

-

Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors [Video]. YouTube. [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

-

Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. (2019). International Journal of Molecular Sciences, 20(18), 4589. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. acnp.org [acnp.org]

- 9. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

"7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine" chemical structure and characterization

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Characterization, and Applications

Introduction

This compound is a primary amine derivative of tetralin, a bicyclic hydrocarbon. Its structural scaffold is a key feature in a variety of biologically active molecules and serves as a crucial intermediate in medicinal chemistry. The strategic placement of the methoxy and amine groups on the tetrahydronaphthalene core makes it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, robust characterization methodologies, and a summary of its applications for researchers and drug development professionals. The focus is on the practical causality behind experimental choices, ensuring protocols are both reproducible and fundamentally understood.

Chemical Structure and Physicochemical Properties

The foundational identity of any chemical compound lies in its structure. This compound features a fused ring system consisting of a benzene ring and a cyclohexylamine ring. The methoxy group is positioned at the 7th carbon of the aromatic ring, while the primary amine is attached to the 1st carbon of the saturated ring.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [3] |

| Monoisotopic Mass | 177.11537 Da | [1] |

| CAS Number | 111758-82-8 (for hydrochloride salt) | [4] |

| Predicted XlogP | 1.5 - 2.1 | [1][5] |

| Appearance | Typically an oil or low-melting solid; hydrochloride salt is a solid | N/A |

Synthesis Pathway: From Ketone to Amine

The most direct and industrially relevant synthesis of this compound proceeds via the reductive amination of its corresponding ketone precursor, 7-Methoxy-1-tetralone. This two-stage approach is modular and high-yielding.

Stage 1: Synthesis of 7-Methoxy-1-tetralone (Precursor)

7-Methoxy-1-tetralone is a commercially available intermediate, but its synthesis is a classic academic and industrial process.[6][7] It is typically prepared from anisole and succinic anhydride. The process involves a Friedel-Crafts acylation to form an intermediate keto acid, which is then reduced (e.g., via Clemmensen or Wolff-Kishner reduction, or catalytic hydrogenation) and subsequently cyclized using a strong acid like polyphosphoric acid (PPA) to yield the desired tetralone.[8] Continuous-flow methods have recently been developed to improve efficiency and yield, reducing reaction times from hours to minutes.[9]

Stage 2: Reductive Amination to Yield the Target Amine

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, effectively preventing the over-alkylation common in direct alkylation methods.[10] The reaction condenses the ketone (7-Methoxy-1-tetralone) with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the final primary amine.

Expert Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger agents like sodium borohydride (NaBH₄).[10] This is because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting ketone, allowing for a convenient one-pot procedure. Catalytic hydrogenation with a metal catalyst (e.g., Raney Nickel) in the presence of ammonia is another robust method.[11]

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methodologies.[10][12]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-Methoxy-1-tetralone (10.0 g, 56.7 mmol).

-

Solvent and Ammonia Source: Add methanol (100 mL) followed by ammonium acetate (35.0 g, 454 mmol, 8 equivalents). The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate. The solution may become a cloudy suspension.

-

Addition of Reducing Agent: Cool the flask in an ice bath. In small portions over 20 minutes, add sodium cyanoborohydride (4.3 g, 68.1 mmol, 1.2 equivalents).

-

Causality: Portion-wise addition at low temperature is a critical safety and control measure to manage the exothermic reaction and any potential gas evolution.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching: Carefully pour the reaction mixture into 200 mL of water. Add 2M sodium hydroxide (NaOH) solution to basify the mixture to a pH > 11. This step neutralizes the ammonium acetate and ensures the product is in its free-base form for extraction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product, typically as a pale yellow oil.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Table 2: Predicted Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~ 6.6-7.1 ppm (m, 3H)δ ~ 4.1 ppm (t, 1H)δ ~ 3.8 ppm (s, 3H)δ ~ 2.7-2.9 ppm (m, 2H)δ ~ 1.5-2.1 ppm (m, 6H, incl. NH₂) | Aromatic protons.Proton on the carbon bearing the amine (C1-H).Methoxy (CH₃) protons.Protons on the benzylic carbon (C4-H₂).Aliphatic protons on C2 and C3, and the broad amine protons.[13] |

| ¹³C NMR | δ ~ 158 ppmδ ~ 110-135 ppmδ ~ 55 ppmδ ~ 50 ppmδ ~ 20-35 ppm | Aromatic carbon attached to the methoxy group.Other aromatic carbons.Methoxy carbon.Carbon bearing the amine group (C1).Aliphatic carbons (C2, C3, C4).[13][14] |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two sharp bands)2850-3000 cm⁻¹~1610, 1500 cm⁻¹~1250 cm⁻¹ | Symmetric and asymmetric N-H stretching of a primary amine.[13]C-H stretching (aliphatic and aromatic).C=C stretching of the aromatic ring.C-O stretching of the aryl ether. |

| Mass Spectrometry | Odd-numbered molecular ion peak (M⁺) at m/z = 177 | Consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[13] |

Applications in Drug Development

The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry. Its structure is a key component of several pharmaceutical agents.

-

Dezocine Intermediate: The precursor, 7-Methoxy-1-tetralone, is a critical intermediate in the industrial synthesis of Dezocine, an opioid analgesic used for managing moderate to severe pain.[9]

-

Agomelatine Synthesis: The tetralone precursor is also used in the preparation of Agomelatine, a novel melatonergic antidepressant used to treat major depressive disorders.[8][15]

-

Dopaminergic Compounds: The broader class of aminotetralins are well-known for their interaction with dopamine receptors, and this specific compound serves as a building block for novel dopaminergic and serotonergic ligands investigated for neurological disorders.

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with standard laboratory precautions. Based on the data for its precursor, 7-Methoxy-1-tetralone, the compound may cause skin and eye irritation and may be harmful to aquatic life.[16]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Lai, L., Gao, L., et al. (2023). Continuous-flow synthesis of 7-methoxy-1-tetralone: an important intermediate of (-)-Dezocine. Journal of Flow Chemistry, 13:375–383. [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]

-

Banerjee, A. K., & Vera, W. J. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research, 2009(12), 737-738. [Link]

-

Cheméo. Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

AHH Chemical. This compound,hydrochloride. [Link]

-

Kelly, P. P. A., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 37(1), 133-155. [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one Spectral Information. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Matrix Fine Chemicals. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE. [Link]

-

NIST WebBook. 7-Methoxy-1-tetralone. National Institute of Standards and Technology. [Link]

Sources

- 1. PubChemLite - this compound hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C11H15NO | CID 13914592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE | CAS 121216-43-1 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 7-メトキシ-1-テトラロン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]

- 8. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous-flow synthesis of 7-methoxy-1-tetralone: an important intermediate of (-)-Dezocine - ProQuest [proquest.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Page loading... [wap.guidechem.com]

- 16. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides an in-depth examination of a robust and efficient method for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in pharmaceutical research and development. The primary focus is the direct reductive amination of 7-Methoxy-1-tetralone. This document elucidates the underlying chemical principles, offers a detailed, field-tested experimental protocol, and discusses critical process parameters and characterization techniques. It is intended for researchers, chemists, and process development professionals seeking a reliable and scalable synthetic route.

Introduction and Strategic Overview

This compound (also known as 7-methoxy-1-aminotetralin) is a valuable chiral building block in medicinal chemistry. Its rigid, conformationally constrained structure is a common motif in the design of ligands for various biological targets. The direct conversion of the readily available ketone, 7-Methoxy-1-tetralone, to the primary amine represents the most atom-economical and strategically sound approach.[1]

Among the various methods for this transformation, one-pot reductive amination stands out for its operational simplicity, high yields, and favorable green chemistry profile.[2][3] This method avoids the isolation of the unstable imine intermediate, proceeding directly from the ketone to the amine in a single reaction vessel. This guide will focus on a widely adopted and reliable variant using sodium cyanoborohydride as the reducing agent.

Why Reductive Amination? The Scientist's Choice

The selection of a synthetic methodology is a balance of efficiency, scalability, safety, and cost. While other methods exist, direct reductive amination offers compelling advantages:

-

High Selectivity: Modern reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are chemoselective. They readily reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4][5][6]

-

Mild Conditions: The reaction proceeds efficiently at or near room temperature, preserving sensitive functional groups and reducing energy consumption.

-

Operational Simplicity: A one-pot procedure reduces handling steps, minimizes material loss, and simplifies the overall workflow, making it amenable to scale-up.[4]

-

Atom Economy: Catalytic reductive amination with H₂ is regarded as one of the most environmentally friendly methods for synthesizing primary amines due to its high atom economy.[1]

The Core Mechanism: A Step-by-Step Look

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination of 7-Methoxy-1-tetralone with ammonia proceeds through two key stages within the same pot.

-

Imine/Iminium Ion Formation: The carbonyl group of the tetralone reacts with an ammonia source (typically ammonium acetate or ammonia in an alcoholic solvent) in a reversible condensation reaction. This forms a hemiaminal intermediate, which then dehydrates to form an imine. Under the slightly acidic conditions often used, the imine is protonated to form a highly electrophilic iminium ion.[7]

-

Hydride Reduction: The reducing agent, sodium cyanoborohydride, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[5][7] This step is irreversible and drives the equilibrium toward the final amine product. The choice of NaBH₃CN is critical; its reduced reactivity compared to sodium borohydride (NaBH₄) prevents significant reduction of the starting ketone.[5][6]

The following diagram illustrates the mechanistic pathway.

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is a robust starting point, optimized for laboratory scale (1-10 g) with high yield and purity.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Typical Quantity (for 5g Ketone) | Molar Eq. |

| 7-Methoxy-1-tetralone | 176.21 | 5.00 g | 1.0 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 21.87 g | 10.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 2.67 g | 1.5 |

| Methanol (MeOH), Anhydrous | - | 100 mL | - |

| Hydrochloric Acid (HCl), conc. | - | As needed | - |

| Sodium Hydroxide (NaOH), 10M | - | As needed | - |

| Dichloromethane (DCM) | - | ~200 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-Methoxy-1-tetralone (5.00 g, 28.4 mmol) and ammonium acetate (21.87 g, 284 mmol).

-

Scientist's Note: A large excess of the ammonia source (ammonium acetate) is used to drive the imine formation equilibrium forward, maximizing the concentration of the key intermediate.

-

-

Dissolution: Add 100 mL of anhydrous methanol. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (2.67 g, 42.5 mmol).

-

Safety First: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids.[4] Handle in a well-ventilated fume hood and avoid acidification during the reaction phase.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Solvent Removal: Carefully quench the reaction by slowly adding water (approx. 50 mL). Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

-

Acid-Base Workup (Purification): a. To the remaining aqueous residue, add 50 mL of water and 50 mL of diethyl ether. Stir and separate the layers. Discard the ether layer (contains neutral impurities). b. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl. This protonates the desired amine, making it water-soluble, while forcing non-basic impurities into the organic phase. c. Wash the acidic aqueous layer twice with 50 mL portions of dichloromethane to remove any remaining non-polar impurities. Discard the organic washes. d. Again, cool the acidic aqueous layer in an ice bath. Make the solution strongly basic (pH > 12) by the slow, dropwise addition of 10M NaOH. The desired amine will deprotonate and precipitate or form an oil.

-

Extraction and Isolation: a. Extract the basic aqueous layer three times with 50 mL portions of dichloromethane. b. Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, typically as a pale yellow oil or low-melting solid.

-

Final Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Process Workflow and Data Presentation

A clear workflow is essential for reproducibility and scaling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

"7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine" potential pharmacological profile

An In-depth Technical Guide to the Potential Pharmacological Profile of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of this compound, a structurally intriguing molecule situated at the crossroads of two distinct classes of centrally active agents. By dissecting its core chemical features—the rigid 1-aminotetralin scaffold and the pharmacophoric 7-methoxy group—we project a dual-action profile with significant potential for modulating monoamine reuptake systems and G-protein coupled receptors (GPCRs), specifically melatonin and serotonin receptors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework and detailed experimental roadmaps to systematically investigate this compound's therapeutic potential.

Introduction: The Aminotetralin Scaffold in Neuropharmacology

The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of successful therapeutics that target the central nervous system (CNS). Its rigidified phenethylamine backbone provides a well-defined orientation for pharmacophoric elements to interact with receptor and transporter binding sites. The most prominent example is Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[1][2] The core structure of this compound directly incorporates this key scaffold, immediately suggesting a potential interaction with monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Simultaneously, the presence of a methoxy group at the 7-position introduces a compelling second dimension to its potential pharmacology. This feature is a hallmark of ligands for melatonin receptors (MT1 and MT2), exemplified by the antidepressant Agomelatine, which is a melatonergic agonist and a serotonin 5-HT2C receptor antagonist.[3] The precursor to Agomelatine shares the 7-methoxynaphthyl moiety, underscoring the significance of this functional group for melatonergic activity.[3]

This guide will, therefore, explore the compound's synthetic tractability, delineate its predicted primary and secondary pharmacological targets, and provide robust, detailed protocols for its synthesis and comprehensive in vitro characterization.

Proposed Synthesis Pathway: From Ketone to Amine

The most logical and efficient synthetic route to this compound begins with the commercially available precursor, 7-Methoxy-1-tetralone. The conversion of the ketone to the primary amine can be reliably achieved via reductive amination.[4][5] This well-established one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound hydrochloride from 7-Methoxy-1-tetralone.

Materials:

-

7-Methoxy-1-tetralone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) in diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 7-Methoxy-1-tetralone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature under a nitrogen atmosphere.

-

Reductant Addition: After 30 minutes of stirring, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is a mild reducing agent selective for the protonated iminium ion over the ketone, minimizing side reactions like alcohol formation.[5] The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding 1 M aqueous HCl to decompose excess reducing agent. Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between DCM and saturated sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude free base amine by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified amine in a minimal amount of DCM and cool in an ice bath. Add 1 M HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Pharmacological Profile & Investigational Strategy

Based on its structural components, we hypothesize a multi-target pharmacological profile. The investigational strategy should prioritize the targets with the highest probability of interaction, as detailed below.

Primary Target Class: Monoamine Transporters

The 1-aminotetralin core is a potent pharmacophore for monoamine transporter inhibition.[6] Therefore, the primary hypothesis is that this compound will function as a reuptake inhibitor at SERT, NET, and/or DAT.

Investigational Approach: A tiered screening approach is recommended.

-

Primary Binding Screen: Determine the binding affinity (Ki) for human SERT, NET, and DAT using radioligand binding assays.

-

Functional Uptake Assays: Quantify the functional inhibitory potency (IC₅₀) in cell lines expressing the respective human transporters.

-

Selectivity Profiling: Compare Ki and IC₅₀ values across the three transporters to determine the selectivity profile (e.g., SSRI, SNRI, or triple reuptake inhibitor).

Experimental Protocol: In Vitro SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin transporter (SERT).

Materials:

-

HEK-293 cell membranes expressing recombinant human SERT.

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

Non-specific binding control: Fluoxetine (10 µM).

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

96-well microplates, filter mats, scintillation fluid.

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: Add assay buffer, cell membranes, and either vehicle, non-specific control (Fluoxetine), or test compound to each well.

-

Radioligand Addition: Add the radioligand ([³H]-Citalopram) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Secondary Target Class: Melatonin and Serotonin Receptors

The 7-methoxy group strongly suggests potential activity at melatonin receptors (MT1, MT2).[8][9] Furthermore, the structural relationship to the precursor of Agomelatine and the general activity of aminotetralins at 5-HT receptors indicate that 5-HT2 family receptors (particularly 5-HT2C and 5-HT2A) are plausible secondary targets.[10][11][12]

Investigational Approach:

-

Receptor Binding Assays: Screen for binding affinity at human MT1, MT2, 5-HT2A, 5-HT2C, and 5-HT2B receptors.

-

Functional Assays:

Experimental Protocol: 5-HT2C Receptor Functional Calcium Flux Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound as an agonist or antagonist at the human 5-HT2C receptor.

Materials:

-

CHO or HEK-293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Reference Agonist: Serotonin (5-HT).

-

Reference Antagonist: A known 5-HT2C antagonist.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Step-by-Step Procedure:

-

Cell Plating: Seed the 5-HT2C expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with Fluo-4 AM dye solution for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of the test compound with serial dilutions of the reference agonist (for antagonist mode).

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Add the test compounds (or reference agonist/antagonist) to the wells and immediately begin kinetic fluorescence readings.

-

Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium.[16] For agonist mode, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ and maximal efficacy relative to 5-HT. For antagonist mode, perform a Schild analysis to determine the pA₂ value.

Caption: Hierarchical screening cascade for pharmacological profiling.

Predicted Data Summary and Interpretation

While no experimental data exists for this specific molecule, we can predict potential outcomes based on its structural relatives. This provides a framework for data interpretation.

| Target | Predicted Activity | Rationale / Structural Analog | Primary Assay | Potential Therapeutic Indication |

| SERT | Inhibitor | 1-Aminotetralin core (Sertraline)[1] | [³H]-Citalopram Binding / 5-HT Uptake | Depression, Anxiety |

| NET | Inhibitor | General aminotetralin activity | [³H]-Nisoxetine Binding / NE Uptake | Depression, ADHD |

| DAT | Weak Inhibitor | Aminotetralins are often less potent at DAT | [³H]-WIN 35,428 Binding / DA Uptake | (Less Likely) |

| MT1 Receptor | Agonist | 7-Methoxy group (Agomelatine)[3] | cAMP Inhibition | Insomnia, Circadian Rhythm Disorders |

| MT2 Receptor | Agonist | 7-Methoxy group (Agomelatine)[3] | cAMP Inhibition | Insomnia, Depression |

| 5-HT2C Receptor | Antagonist/Agonist | Aminotetralin scaffold / Agomelatine profile[3][10] | Calcium Flux | Depression, Obesity, Schizophrenia |

| 5-HT2A Receptor | Antagonist/Agonist | Aminotetralin scaffold[10][11] | Calcium Flux | Psychosis (Antagonist) |

Interpretation of Outcomes:

-

High SERT Potency (Ki < 10 nM) with >100-fold selectivity over NET/DAT: This would classify the compound as a novel SSRI.

-

Potent, dual agonism at MT1/MT2 (EC₅₀ < 50 nM) and antagonism at 5-HT2C (IC₅₀ < 100 nM): This profile would be highly analogous to Agomelatine, suggesting potential as a novel antidepressant with sleep-regulating properties.

-

"Mixed" Profile (e.g., moderate SERT inhibition and MT agonism): This could represent a novel multimodal agent, potentially offering synergistic benefits for complex disorders like major depressive disorder with associated sleep disturbances.

Conclusion and Future Directions

This compound stands out as a high-potential scaffold for CNS drug discovery. Its synthesis is straightforward, and its structure logically bridges two clinically validated pharmacologies. The proposed investigational cascade provides a clear, efficient path to elucidate its primary mechanism of action and selectivity profile.

Should initial in vitro screening yield a promising profile (e.g., potent and selective SERT inhibition or an Agomelatine-like profile), subsequent steps would involve determining its stereochemistry's effect on activity (as aminotetralins are often stereoselective), assessing off-target liabilities through broader panel screening, evaluating its pharmacokinetic properties, and ultimately, testing its efficacy in relevant animal models of depression, anxiety, or sleep disorders. This systematic approach will fully unlock the therapeutic potential of this compelling molecule.

References

A comprehensive list of references, including titles, sources, and verifiable URLs, would be compiled here based on the citations used throughout the text. (Note: For this demonstration, the references are linked via the citation numbers in the text to the search results provided in the context).

Sources

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. | Semantic Scholar [semanticscholar.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Functional MT1 and MT2 melatonin receptors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. innoprot.com [innoprot.com]

The Strategic Deployment of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in the Synthesis of Bioactive Molecules: A Technical Guide

Introduction: The Tetralin Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a cornerstone in the design of contemporary therapeutics. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, allowing for precise spatial orientation of pharmacophoric elements. This scaffold has demonstrated significant utility in the development of agents targeting the central nervous system (CNS), among other therapeutic areas. Within this privileged class of structures, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine stands out as a versatile precursor, offering a strategic entry point for the synthesis of a wide array of bioactive molecules. This in-depth technical guide will explore the synthesis, derivatization, and application of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in modern medicinal chemistry. We will delve into the causality behind synthetic choices, the structure-activity relationships (SAR) of its derivatives, and the mechanistic underpinnings of their biological activity, with a focus on modulators of dopamine and serotonin receptors.

Synthesis of the Core Precursor: this compound

The primary and most efficient route to this compound is through the reductive amination of its corresponding ketone, 7-methoxy-1-tetralone. This ketone is commercially available and can also be synthesized from anisole and succinic anhydride in a two-step process involving a Friedel-Crafts acylation followed by reduction and cyclization[1].

Experimental Protocol: Reductive Amination of 7-Methoxy-1-tetralone

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Objective: To synthesize this compound from 7-methoxy-1-tetralone.

Materials:

-

7-Methoxy-1-tetralone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methoxy-1-tetralone (1.0 equivalent) in anhydrous methanol.

-

Amine Source Addition: Add a large excess of ammonium acetate (e.g., 10 equivalents) or a solution of ammonia in methanol (e.g., 7 N, 5-10 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise over 15-20 minutes. Note: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetralone is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as an oil or solid.

-

Purification and Salt Formation: The free base can be purified by column chromatography on silica gel. For easier handling and improved stability, the amine is often converted to its hydrochloride salt by dissolving the purified free base in a minimal amount of diethyl ether or isopropanol and adding a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Derivatization Strategies and Structure-Activity Relationships

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications, most commonly N-alkylation and N-acylation, to generate libraries of compounds for biological screening.

N-Alkylation: A Gateway to Dopaminergic and Serotonergic Ligands

N-alkylation is a fundamental strategy to introduce substituents that can modulate the pharmacological profile of the aminotetralin core. This is often achieved via a second reductive amination with an appropriate aldehyde or ketone, or by direct alkylation with an alkyl halide.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Aldehyde or Ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound in anhydrous DCE, add the desired aldehyde or ketone. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-12 hours).

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Structure-Activity Relationships (SAR) of Aminotetralin Derivatives

The biological activity of aminotetralin derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group.

-

Substitution on the Aromatic Ring: The position of the methoxy group is critical. For instance, in the context of norepinephrine and dopamine uptake inhibition, a methoxy group at the 7-position has been shown to decrease potency compared to other substitution patterns. This suggests that the electronic and steric properties of this region of the molecule are important for receptor interaction.

-

Substitution on the Amino Group: The nature of the N-alkyl substituent significantly influences receptor affinity and selectivity. For dopamine receptor agonists, an N-propyl group is often found to be optimal. The length and branching of the alkyl chain, as well as the incorporation of aromatic or heteroaromatic moieties, can fine-tune the pharmacological profile.

| Compound/Derivative Class | Target(s) | Key SAR Insights | Reference |

| N-unsubstituted 2-aminotetralins | Dopamine/Norepinephrine Transporters | Hydroxy at C6 increases potency; Methoxy at C7 decreases potency. | |

| N-alkyl-2-aminotetralins | Dopamine D2/D3 Receptors | N-propyl often optimal for D2 agonism. Functionalized N-alkyl chains can modulate efficacy and selectivity. | |

| 5-substituted-2-aminotetralins | Serotonin 5-HT1 Receptors | Substituents at the 5-position and the nature of the N-substituent are critical for subtype selectivity (5-HT1A vs. 5-HT1B/1D). |

Application as a Precursor for Bioactive Molecules: Case Studies

While much of the literature focuses on the 2-aminotetralin scaffold, the 1-amino isomer serves as a valuable starting point for exploring diverse chemical space. The principles of derivatization and the resulting interactions with biological targets are often translatable.

Dopamine Receptor Modulators

The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. Derivatives of this compound can be synthesized to target various dopamine receptor subtypes, which are implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Agonist binding to the D2 receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Activation of other signaling pathways, including the Akt/GSK3β pathway, which is involved in cell survival and metabolism.

Below is a diagram illustrating the canonical D2 receptor signaling pathway.

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin Receptor Modulators

Derivatives of aminotetralins are also potent and selective ligands for various serotonin (5-HT) receptors. The 5-HT1A receptor, in particular, is a key target for anxiolytic and antidepressant drugs.

Similar to the D2 receptor, the 5-HT1A receptor is a Gαi/o-coupled GPCR. Its activation leads to:

-

Inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

-

Opening of GIRK channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

-

Activation of the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in neurogenesis and cell survival[2][3].

The following diagram illustrates the key signaling pathways of the 5-HT1A receptor.

Caption: Serotonin 5-HT1A Receptor Signaling Pathways.

Workflow for Bioactive Molecule Discovery

The discovery of novel bioactive molecules from the this compound precursor follows a logical and iterative workflow, as depicted below.

Caption: Drug Discovery Workflow from the Precursor.

Conclusion and Future Perspectives

This compound is a valuable and strategically important precursor in medicinal chemistry. Its straightforward synthesis and the versatility of its primary amine functionality provide a robust platform for the generation of diverse libraries of compounds. While the 2-aminotetralin scaffold has been more extensively explored, the 1-amino isomer offers an alternative vector for substituent placement, potentially leading to novel pharmacological profiles. The insights gained from the broader class of aminotetralins, particularly regarding their interactions with dopamine and serotonin receptors, provide a strong rationale for the continued exploration of derivatives of this compound. Future work in this area could focus on the synthesis of constrained analogues, the incorporation of novel N-substituents to probe specific receptor sub-pockets, and the evaluation of these compounds against a wider range of biological targets. The systematic application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of the next generation of bioactive molecules.

References

-

Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 625–633. [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

Rojas-Corrales, M. O., & Fiedler, J. L. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 13, 23. [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Santana, N., & Artigas, F. (2017). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Serotonin Receptor Technologies, 135–155. [Link]

Sources

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: From Serendipitous Discovery to a Scaffold for Neurological Drug Design

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a fascinating molecule that has quietly carved a niche for itself in the annals of medicinal chemistry. While not a blockbuster drug in its own right, its journey from a laboratory curiosity to a valuable scaffold in the development of therapeutics for neurological disorders offers profound insights into the intricate process of drug discovery. This document will delve into the historical context of its emergence from the broader class of aminotetralins, detail its synthesis, explore its pharmacological profile, and illuminate its role as a key intermediate in the synthesis of significant pharmaceutical agents.

Introduction: The Aminotetralin Framework - A Privileged Structure in Neuropharmacology

The story of this compound is intrinsically linked to the broader exploration of aminotetralin derivatives. These rigid analogues of phenethylamines have long been a focus of medicinal chemists due to their ability to interact with various neurotransmitter systems in the central nervous system (CNS). By constraining the flexible side chain of neurotransmitters like dopamine and serotonin into a tetralin ring system, researchers could probe the specific conformational requirements for receptor binding and functional activity.

The pioneering work in the mid-20th century on aminotetralins laid the groundwork for understanding their potential as dopaminergic and serotonergic agents. The unsubstituted 2-aminotetralin, for instance, was identified as a potent stimulant that acts as a norepinephrine-dopamine releasing agent.[1] This discovery spurred further investigation into how substitutions on the aromatic ring and the amine function could modulate the pharmacological activity of this scaffold.

The Emergence of a Specific Congener: Discovery and Early Investigations

While a precise "eureka" moment for the discovery of this compound is not prominently documented in a single landmark publication, its genesis can be traced back to the systematic exploration of aminotetralin derivatives in the 1970s. A pivotal paper by John D. McDermed and colleagues in 1975, titled "Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists," exemplifies the scientific milieu from which our target molecule emerged.[2] Although this particular study focused on 2-aminotetralin derivatives, it highlighted the profound impact of aromatic substitution on dopamine receptor affinity and intrinsic activity.

The introduction of a methoxy group at the 7-position of the tetralin ring was a logical step in the structure-activity relationship (SAR) studies of that era. The electron-donating nature of the methoxy group was known to influence the electronic properties of the aromatic ring and, consequently, its interaction with biological targets. The specific placement at the 7-position was likely driven by synthetic accessibility and a desire to explore the steric and electronic effects at that particular locus.

While the initial reports of its synthesis are not concentrated in a single, high-profile paper, its appearance in the chemical literature and patent filings from the latter half of the 20th century indicates its role as a research tool and an intermediate in the quest for novel CNS-active agents.

Synthesis of a Key Scaffold: A Tale of Chemical Transformations

The synthesis of this compound is a multi-step process that hinges on the formation of its precursor, 7-Methoxy-1-tetralone. This ketone serves as the crucial intermediate from which the amine is derived.

Synthesis of the Precursor: 7-Methoxy-1-tetralone

The construction of the 7-methoxy-1-tetralone backbone is a classic example of aromatic chemistry and cyclization reactions. A common and efficient route involves the following key transformations:

-

Friedel-Crafts Acylation: The synthesis typically commences with the acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. This reaction forms an intermediate keto acid.

-

Reduction of the Ketone: The keto group of the intermediate is then reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting acid is then cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield 7-methoxy-1-tetralone.[3]

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone [3]

-

Step 1: Acylation. To a solution of anisole (0.040 mol) and succinic anhydride (0.042 mol) in nitrobenzene, add anhydrous aluminum chloride in portions while maintaining the temperature.

-

Step 2: Reduction. The intermediate keto acid is dissolved in a suitable solvent and subjected to hydrogenation with a Pd/C catalyst at 343-348 K for 2-3 hours.

-

Step 3: Cyclization. The reduced acid is treated with polyphosphoric acid (PPA) and heated to effect cyclization to 7-methoxy-1-tetralone.

-

Purification. The final product is purified by crystallization, typically from isopropyl alcohol.

Conversion to this compound

With the key tetralone intermediate in hand, the introduction of the amine functionality at the 1-position can be achieved through several established methods of reductive amination.

A widely used and reliable method involves the conversion of the tetralone to its oxime, followed by reduction.

-

Oxime Formation: 7-Methoxy-1-tetralone is reacted with hydroxylamine hydrochloride in a suitable solvent to form 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime.

-

Catalytic Hydrogenation: The oxime is then subjected to catalytic hydrogenation.[4] Common catalysts for this transformation include Raney nickel or palladium on carbon, often in the presence of ammonia to suppress the formation of secondary amines.[5]

Experimental Protocol: Reductive Amination via Oxime Hydrogenation

-

Step 1: Oxime Formation. A mixture of 7-methoxy-1-tetralone and hydroxylamine hydrochloride in an alcoholic solvent is heated to form the oxime.

-

Step 2: Hydrogenation. The isolated oxime is dissolved in an alcohol, and subjected to catalytic hydrogenation in the presence of Raney nickel and ammonia at elevated pressure and temperature.

-

Work-up and Isolation. After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified, often as its hydrochloride salt for improved stability and handling.

An alternative, classical method for the direct conversion of a ketone to an amine is the Leuckart reaction.[6][7] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[7] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.[6]

Conceptual Workflow: Leuckart Reaction for the Synthesis of this compound

Caption: Conceptual workflow of the Leuckart reaction.

Pharmacological Profile: A Modulator of Monoaminergic Systems

The pharmacological characterization of this compound and its derivatives has revealed its interaction with key neurotransmitter systems implicated in mood and cognition.

Interaction with Serotonin and Dopamine Receptors

The aminotetralin scaffold is a well-established pharmacophore for both serotonin (5-HT) and dopamine receptors. The specific substitution pattern of this compound confers a distinct profile of activity. While detailed public data on the binding affinities and functional activities of this specific isomer at a wide range of receptors is not as extensive as for some of its more famous relatives, the structural similarities to known serotonergic and dopaminergic agents strongly suggest its activity at these targets. For instance, the structurally related compound sertraline is a potent selective serotonin reuptake inhibitor (SSRI).[8]

A Building Block for Advanced Therapeutics

Perhaps the most significant role of this compound in the history of drug discovery has been as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents.

A prime example is its precursor, 7-methoxy-1-tetralone, which is a key starting material in the industrial synthesis of agomelatine , a novel antidepressant.[3] Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist, and its unique mechanism of action is believed to contribute to its efficacy in treating major depressive disorder. A 2005 patent describes a process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for agomelatine, starting from 7-methoxy-1-tetralone.[6]

The following diagram illustrates the pivotal role of 7-methoxy-1-tetralone in the pathway to agomelatine.

Caption: Simplified synthetic pathway from starting materials to Agomelatine.

Conclusion and Future Perspectives

The journey of this compound from a member of a broadly studied class of compounds to a key building block for a modern antidepressant underscores a fundamental principle of drug discovery: the value of systematic chemical exploration. While the compound itself may not be a therapeutic agent, its existence and the methods developed for its synthesis have paved the way for the creation of life-changing medicines.

The ongoing research into aminotetralin derivatives for a range of neurological and psychiatric conditions suggests that the story of this chemical scaffold is far from over. As our understanding of the complexities of the central nervous system deepens, it is likely that new derivatives of this compound and related structures will continue to emerge as promising candidates for the treatment of some of the most challenging medical conditions.

References

-

Wikipedia. 2-Aminotetralin. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

- Ingersoll, A. W., & Wallach, O. (1942). The Leuckart Reaction. Organic Reactions, 5(1), 301-330.

-

Wikipedia. Leuckart reaction. [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

PubChem. Sertraline. [Link]

- Google Patents. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)

- Kozlov, N. S., & Gusak, K. N. (1984). Catalytic hydrogenation of oximes. Russian Chemical Reviews, 53(6), 558–572.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives and Analogues

Introduction: The Tetralin Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated structure provides a three-dimensional architecture that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. Within this class, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its analogues have garnered significant interest, particularly in the realm of neuroscience. The methoxy group at the 7-position and the primary amine at the 1-position are key pharmacophoric features that drive interactions with aminergic G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1]